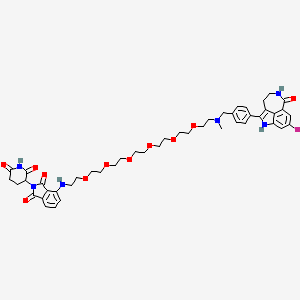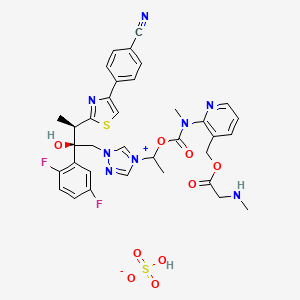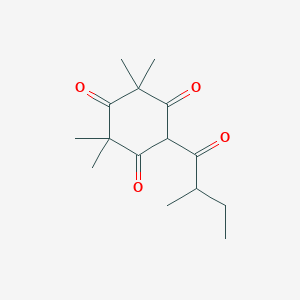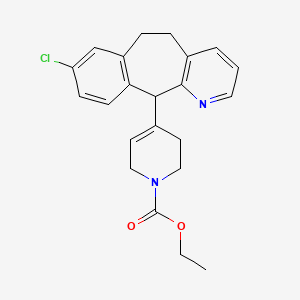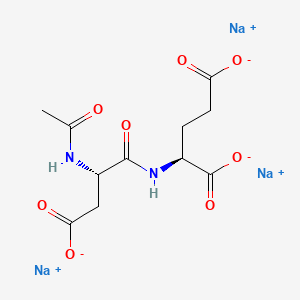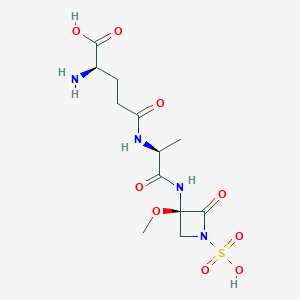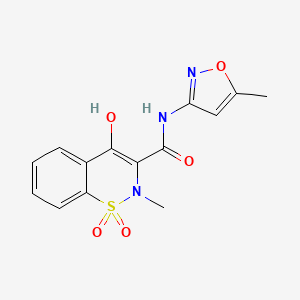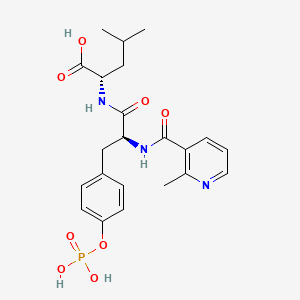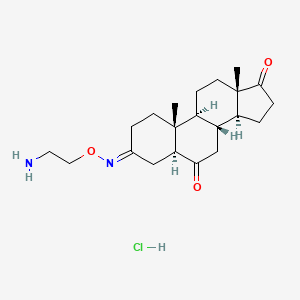
JMS-17-2
概要
説明
JMS-17-2は、CX3Cケモカイン受容体1(CX3CR1)の強力で選択的なアンタゴニストであり、IC50値は0.32ナノモルです。 この化合物は、乳がん細胞の転移とコロニー形成を抑制する上で大きな可能性を示しています .
科学的研究の応用
Chemistry
In chemistry, JMS-17-2 is used as a tool compound to study the CX3CR1 receptor and its role in various chemical processes.
Biology
In biological research, this compound is employed to investigate the role of CX3CR1 in cell signaling, migration, and immune response.
Medicine
This compound has shown promise in medical research, particularly in the study of cancer metastasis. It has been found to reduce the metastatic seeding and colonization of breast cancer cells .
Industry
In the industrial sector, this compound is used in the development of new therapeutic agents targeting the CX3CR1 receptor.
作用機序
JMS-17-2は、CX3CR1受容体に選択的に結合し、そのリガンドであるフラクタルカイン(CX3CL1)との相互作用を阻害することで作用します。 この阻害は、細胞移動、生存、増殖に関与するシグナル伝達経路を混乱させ、それによってがん細胞の転移を抑制します .
類似の化合物との比較
類似の化合物
ファシグリファム(TAK-875): 構造が異なる別のCX3CR1アンタゴニスト。
GW9508: 同様の受容体標的を有するが、薬物動態プロファイルが異なる化合物。
独自性
This compoundは、CX3CR1受容体に対する高い選択性と効力により、研究と治療開発の両方において貴重なツールとなっています .
特定の質問がある場合や、さらに詳しい情報が必要な場合は、お気軽にお問い合わせください。
生化学分析
Biochemical Properties
JMS-17-2 interacts with the CX3CR1, a receptor of the CX3C chemokine fractalkine (CX3CL1) . This interaction is crucial in driving cancer cells into the skeleton, activating survival signaling pathways in normal and cancer cells, and promoting cell survival . The compound exerts a dose-dependent inhibition on the ERK phosphorylation of SKBR3 breast cancer cells exposed to 50nM Fractalkine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to weaken the metastasis and settlement of breast cancer cells . It can prevent circulating tumor cells from transforming into disseminated tumor cells and inhibit the expansion of existing tumor numbers and sizes in both the skeleton and visceral organs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the CX3CR1 . This binding inhibits the activation of survival signaling pathways in normal and cancer cells, thereby promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a dramatic reduction of tumors in both skeleton and visceral organs in SCID mice over a period of three weeks . This suggests that the compound has long-term effects on cellular function and is stable and resistant to degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In SCID mice with MDA-231 xenograft, a dosage of 10 mg/kg administered intraperitoneally twice a day for three weeks caused a dramatic reduction of tumors in both skeleton and visceral organs .
Metabolic Pathways
Given its interaction with the CX3CR1, it is likely involved in pathways related to cell survival and cancer metastasis .
Transport and Distribution
Given its potent effects on cellular function and survival, it is likely that it is efficiently transported and distributed within cells .
Subcellular Localization
Given its interaction with the CX3CR1, it is likely localized to the cell membrane where the CX3CR1 is typically found .
準備方法
合成経路と反応条件
JMS-17-2の合成は、市販の前駆体から始まる複数の段階を伴います。主要なステップには以下が含まれます。
コア構造の形成: これは、置換アニリンとクロロアセチルクロリドを反応させて中間体を得ることを含みます。
環化: 中間体は、塩基の存在下で環化し、this compoundのコア構造を形成します。
官能基化: その後、コア構造は、ハロゲン化、アミノ化、カップリング反応を含む様々なステップを経て官能基化され、必要な官能基が導入されます。
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには以下が含まれます。
反応条件の最適化: 大規模反応に適した触媒と溶媒を使用します。
精製: 結晶化やクロマトグラフィーなどの技術を用いて高純度を実現します。
品質管理: 厳格な試験と検証プロセスを通じて、一貫性と品質を確保します。
化学反応の分析
反応の種類
JMS-17-2は、次のようないくつかのタイプの化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて様々な酸化誘導体を形成することができます。
還元: また、還元されて様々な還元生成物を形成することができます。
置換: this compoundは、特にハロゲン化された位置で置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ヨウ化ナトリウムや炭酸カリウムなどの試薬が一般的に使用されます。
主要な生成物
科学研究への応用
化学
化学において、this compoundは、CX3CR1受容体とその様々な化学プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学
生物学的研究では、this compoundは、CX3CR1が細胞シグナル伝達、移動、免疫応答において果たす役割を調査するために用いられます。
医学
This compoundは、特にがんの転移の研究において、医学研究で有望であることが示されています。 乳がん細胞の転移性播種とコロニー形成を抑制することが発見されています .
産業
産業部門では、this compoundは、CX3CR1受容体を標的とする新しい治療薬の開発に使用されています。
類似化合物との比較
Similar Compounds
Fasiglifam (TAK-875): Another CX3CR1 antagonist with different structural properties.
GW9508: A compound with similar receptor targeting but different pharmacokinetic profiles.
Uniqueness
JMS-17-2 is unique due to its high selectivity and potency for the CX3CR1 receptor, making it a valuable tool in both research and therapeutic development .
If you have any specific questions or need further details, feel free to ask!
特性
IUPAC Name |
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h1-3,5-11,15,20H,4,12-14,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSMCMULWWHMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

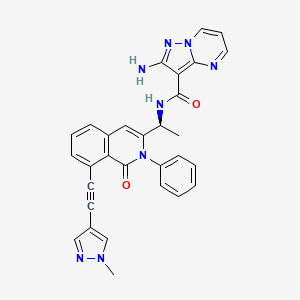

![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)
